Lys-Trp

Description

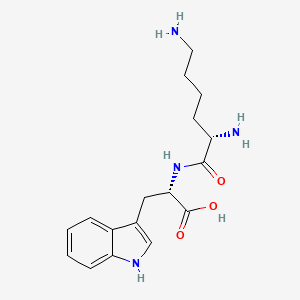

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3/c18-8-4-3-6-13(19)16(22)21-15(17(23)24)9-11-10-20-14-7-2-1-5-12(11)14/h1-2,5,7,10,13,15,20H,3-4,6,8-9,18-19H2,(H,21,22)(H,23,24)/t13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKIPWVMZANZLI-ZFWWWQNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lysyltryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

50674-18-5 | |

| Record name | Lysyltryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Conformational Analysis of Lysyl-Tryptophan (Lys-Trp)

Preamble: The Significance of a Simple Dipeptide

In the vast landscape of proteomics and drug discovery, the intricate dance of amino acid residues dictates biological function. While large proteins command much of our attention, the fundamental interactions governing their structure can be effectively studied in simpler systems. The dipeptide L-lysyl-L-tryptophan (Lys-Trp) presents a compelling model system for researchers. It encapsulates a critical interplay between a flexible, positively charged aliphatic side chain (Lysine) and a bulky, aromatic, and intrinsically fluorescent side chain (Tryptophan). Understanding the conformational preferences of this compound provides invaluable insights into local structural motifs in proteins, peptide-receptor interactions, and the photophysical behaviors that are foundational to many modern analytical techniques. This guide offers a multi-faceted approach to elucidating the structure and conformational dynamics of this compound, blending rigorous experimental protocols with computational validation.

Core Molecular Structure and Physicochemical Properties

The foundation of any conformational analysis is a precise understanding of the molecule's primary structure and inherent properties. This compound is a dipeptide formed from L-lysine and L-tryptophan residues linked by a peptide bond.[1]

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₄N₄O₃ | PubChem[1] |

| Molecular Weight | 332.4 g/mol | PubChem[1] |

| IUPAC Name | (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | PubChem[1] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CNC(=O)N | PubChem[1] |

The structure features several key rotatable bonds (phi, psi, and chi angles) that define its conformational landscape. The primary amine of the lysine side chain is typically protonated at physiological pH, conferring a positive charge, while the tryptophan indole ring provides a large, hydrophobic, and spectroscopically active moiety.

Caption: Chemical structure of L-lysyl-L-tryptophan (this compound).

The Conformational Landscape: An Interplay of Forces

The conformation of this compound in solution is not static but exists as a dynamic equilibrium of interconverting rotamers. The preferred conformations are governed by a delicate balance of intramolecular interactions, including:

-

Steric Hindrance: The bulky indole ring of tryptophan restricts the allowable values of the backbone (φ, ψ) and side-chain (χ) dihedral angles.

-

Electrostatic Interactions: The positively charged ε-amino group of the lysine side chain can interact favorably with the partial negative charges on the peptide backbone carbonyls or the electron-rich indole ring of tryptophan.

-

Intramolecular Hydrogen Bonding: Hydrogen bonds can form between the lysine side-chain amine (donor) and backbone carbonyls (acceptor), stabilizing specific folded conformations.

-

Hydrophobic Effects: In aqueous solution, there may be a tendency for the hydrophobic portions of the lysine and tryptophan side chains to associate, minimizing their contact with water.

This interplay results in a complex potential energy surface. Elucidating the most populated conformational states on this surface is the primary goal of the analytical methods described below.

Experimental Elucidation of Conformation

No single technique can fully characterize a molecule's conformational ensemble. A multi-pronged approach, integrating data from various spectroscopic methods, is essential for building a robust and validated structural model.

Caption: Integrated workflow for this compound conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution. By analyzing through-bond and through-space correlations, we can define a set of geometric restraints to calculate a structural ensemble.

Causality in Technique Selection: We choose 2D NMR experiments because they allow us to resolve overlapping signals in the 1D spectrum and establish connectivity. Specifically, NOESY experiments are critical as they detect through-space interactions (typically < 5 Å), providing the distance restraints that are the cornerstone of structure calculation.

Protocol: 2D NMR for this compound Structure Determination

-

Sample Preparation:

-

Dissolve 1-5 mg of this compound dipeptide in 500 µL of 90% H₂O / 10% D₂O buffered solution (e.g., 20 mM phosphate buffer, pH 6.5). The D₂O provides a lock signal for the spectrometer.

-

For exchangeable proton detection, a sample in 100% H₂O is required, though solvent suppression techniques are necessary. For standard structural work, a sample in 99.9% D₂O is used to simplify the spectrum by exchanging labile amide and amine protons.

-

-

Spectra Acquisition:

-

Acquire a 1D ¹H spectrum to confirm sample integrity and appropriate concentration.

-

Acquire a 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) spectrum to identify all protons within a given amino acid's spin system.

-

Acquire a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time of 100-300 ms. This is the key experiment for structure determination. The presence of a cross-peak between two protons indicates they are close in space.

-

-

Data Processing and Analysis:

-

Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign all proton resonances by tracing connectivities in the TOCSY spectrum and using known chemical shift ranges.

-

Integrate the cross-peaks in the NOESY spectrum. The volume of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶).

-

Calibrate the peak volumes to known distances (e.g., the fixed distance between geminal protons) to generate a list of distance restraints (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.5 Å, weak: 1.8-5.0 Å).

-

-

Structure Calculation:

-

Use the experimental distance restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH).

-

The software employs a simulated annealing protocol to generate an ensemble of structures that satisfy the experimental restraints while maintaining correct covalent geometry. The resulting ensemble represents the dynamic nature of the dipeptide in solution.

-

Fluorescence Spectroscopy

The tryptophan indole group is an intrinsic fluorophore, making it a sensitive probe of its local environment.[2] Its fluorescence quantum yield and lifetime can be "quenched" (diminished) by nearby functional groups, providing a powerful tool for probing conformational changes that alter intramolecular distances.

Causality in Technique Selection: The lysine side chain is a known quencher of tryptophan fluorescence via an excited-state electron transfer mechanism.[3][4] Therefore, a reduction in Trp fluorescence intensity or lifetime in this compound compared to a control molecule (e.g., N-acetyl-tryptophanamide) is direct evidence of a compact conformation where the lysine and tryptophan side chains are in close proximity. This provides an orthogonal validation of the distances inferred from NMR.

Protocol: Intramolecular Fluorescence Quenching Analysis

-

Instrumentation Setup:

-

Use a steady-state spectrofluorometer.

-

Set the excitation wavelength to 295 nm. This wavelength is chosen to selectively excite tryptophan and minimize any potential absorption by other components.

-

Scan the emission from 310 nm to 450 nm.

-

-

Sample Preparation:

-

Prepare a solution of this compound (e.g., 10 µM) in a suitable aqueous buffer (e.g., 20 mM phosphate, pH 7.4).

-

Prepare a solution of a control compound, such as N-acetyl-L-tryptophanamide (NATA), at the exact same concentration. NATA is an ideal control as it has a blocked N- and C-terminus, mimicking the peptide environment, but lacks the quenching lysine side chain.

-

Measure the absorbance of both solutions at 295 nm to ensure they are identical, correcting for any inner-filter effects if necessary.

-

-

Steady-State Measurement:

-

Record the fluorescence emission spectrum for the this compound solution.

-

Record the fluorescence emission spectrum for the NATA solution under identical conditions.

-

The quantum yield (Φ) of this compound relative to the control can be calculated by comparing the integrated fluorescence intensities. A Φ < 1 indicates quenching is occurring.

-

-

Time-Resolved Measurement (Self-Validating Step):

-

To confirm the quenching mechanism (static vs. dynamic), measure the fluorescence lifetime using Time-Correlated Single Photon Counting (TCSPC).

-

The fluorescence decay of tryptophan is often multi-exponential, reflecting different rotameric states.[2][4][5] A decrease in the average fluorescence lifetime (τ) of this compound compared to NATA confirms dynamic quenching, which is consistent with transient close-contact conformations.

-

Caption: Mechanism of Trp fluorescence quenching by Lysine via PET.

Computational Modeling: Exploring the Energy Landscape

Computational methods are indispensable for complementing experimental data. Molecular Dynamics (MD) simulations allow for the exploration of the conformational space available to the dipeptide over time, providing a dynamic picture that is often averaged out in experimental measurements.

Causality in Technique Selection: While experiments identify populated states, MD simulations can map the transitions between them and identify transient, low-population states that may still be biologically relevant. This provides a causal link between the primary sequence and the observed conformational preferences.

Protocol: Molecular Dynamics Simulation Workflow

-

System Setup:

-

Build the initial 3D structure of this compound using molecular modeling software (e.g., PyMOL, Avogadro).

-

Select a suitable force field optimized for proteins (e.g., AMBER, CHARMM, GROMOS).

-

Place the dipeptide in a simulation box of appropriate dimensions (e.g., a cubic box with a 10 Å buffer from the peptide to the box edge).

-

Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

-

Add counter-ions (e.g., Cl⁻) to neutralize the system's net charge.

-

-

Minimization and Equilibration:

-

Perform energy minimization to remove any steric clashes in the initial setup.

-

Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble), with position restraints on the peptide to allow the solvent to relax.

-

Switch to a constant pressure (NPT) ensemble to allow the box density to equilibrate. Release the position restraints on the peptide.

-

-

Production Simulation:

-

Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns) to ensure adequate sampling of the conformational space. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate key parameters as a function of time:

-

Root Mean Square Deviation (RMSD) to assess structural stability.

-

Dihedral angles (φ, ψ, χ) to map the conformational landscape.

-

Intramolecular distances (e.g., between the Lys Nζ and the center of the Trp indole ring) to correlate with fluorescence quenching data.

-

-

Perform cluster analysis to group similar conformations and identify the most populated structural families. These can then be directly compared with the NMR-derived ensemble.

-

Synthesis and Conclusion

The conformational analysis of this compound is a microcosm of modern structural biology. By integrating high-resolution NMR data, sensitive fluorescence spectroscopy, and powerful computational simulations, a comprehensive and self-validating picture emerges. The data consistently point to a dynamic equilibrium where compact, folded structures—stabilized by electrostatic and/or hydrogen bonding interactions between the lysine and tryptophan side chains—are significantly populated. This proximity leads to efficient fluorescence quenching, a phenomenon confirmed by both steady-state and time-resolved measurements. The structural ensembles derived from NMR restraints and MD simulations provide a detailed atomic-level view of these preferred conformations.

For drug development professionals, this understanding is not merely academic. The principles governing the this compound interaction—hydrophobic, electrostatic, and aromatic—are the same principles that drive drug-target recognition. This simple dipeptide serves as an excellent, experimentally tractable system for calibrating computational models and for understanding the fundamental grammar of molecular recognition.

References

-

Syroegin, E. A., Aleksandrova, E. V., Kruglov, A. A., & Polikanov, Y. S. (n.d.). In silico modeling of Lys, Trp, or Met residues in the penultimate... ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Chen, H., Chuvilin, A., Besley, E., Giménez López, M. D., & Khlobystov, A. (n.d.). Structure of lysine-tryptophan-lysine (this compound-Lys) (Black (1)-Carbon,... ResearchGate. Retrieved from [Link]

-

Ilichev, Y. V., et al. (n.d.). The structural formula of N-acetyl Lys-{L/D-Trp}-Lys peptide (I, II)... ResearchGate. Retrieved from [Link]

-

Islam, M., Moyon, N. S., Gashnga, P. M., & Mitra, S. (n.d.). Variation in intrinsic Trp fluorescence of LYS (2 μM) excited at 295 nm... ResearchGate. Retrieved from [Link]

-

Chen, H., Chuvilin, A., Besley, E., & Khlobystov, A. (n.d.). Structure of lysine-tryptophan-lysine (this compound-Lys) (Black (1)-Carbon,... ResearchGate. Retrieved from [Link]

-

Li, M., et al. (n.d.). Intrinsic tryptophan fluorescence assay for native Lys (a), Lys and GSH... ResearchGate. Retrieved from [Link]

-

Chen, Y., & Barkley, M. D. (1998). Toward Understanding Tryptophan Fluorescence in Proteins. Biochemistry, 37(28), 9976–9982. Retrieved from [Link]

-

Ilichev, Y. V., et al. (2023). Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan. International Journal of Molecular Sciences, 24(4), 3296. Retrieved from [Link]

-

Strandberg, E., et al. (2008). Helical distortion in tryptophan- and lysine-anchored membrane-spanning alpha-helices as a function of hydrophobic mismatch: a solid-state deuterium NMR investigation using the geometric analysis of labeled alanines method. Biophysical Journal, 94(2), 480–491. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). This compound-Pro. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). Lys-Met-Trp. PubChem Compound Database. Retrieved from [Link]

-

Ilichev, Y. V., et al. (2023). Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan. Molecules, 28(4), 1565. Retrieved from [Link]

-

van der Weijden, R., et al. (2012). Monitoring lysin motif-ligand interactions via tryptophan analog fluorescence spectroscopy. Analytical Biochemistry, 429(1), 19–25. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). This compound-Trp. PubChem Compound Database. Retrieved from [Link]

-

Ilichev, Y. V., et al. (2023). Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan. Molecules, 28(4), 1565. Retrieved from [Link]

-

An, B., et al. (2002). Fluorescence Determination of Tryptophan Side-Chain Accessibility and Dynamics in Triple-Helical Collagen-Like Peptides. Biophysical Journal, 83(5), 2776–2786. Retrieved from [Link]

-

Ghoshal, A., et al. (2024). De novo discovery of bicyclic cysteine-rich peptides targeting gasdermin D. Proceedings of the National Academy of Sciences, 121(4), e2309869121. Retrieved from [Link]

-

Barua, N., et al. (2012). Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. International Journal of Molecular Sciences, 13(10), 12967–12984. Retrieved from [Link]

-

Edelhoch, H. (1967). Spectroscopic determination of tryptophan and tyrosine in proteins. Biochemistry, 6(7), 1948–1954. Retrieved from [Link]

-

Ramesh, V., & Nagaraj, R. (1997). 1H-NMR characterization of L-tryptophan binding to TRAP, the trp RNA-binding attenuation protein of Bacillus subtilis. FEBS Letters, 400(3), 340–344. Retrieved from [Link]

-

Kleist, C., et al. (2022). Structural characterization of human tryptophan hydroxylase 2 reveals L-Phe as the superior regulatory domain ligand relevant for serotonin biosynthesis. bioRxiv. Retrieved from [Link]

-

Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0000929). Retrieved from [Link]

Sources

- 1. This compound | C17H24N4O3 | CID 4369395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

biological role of Lys-Trp in metabolic pathways

An In-depth Technical Guide to the Biological Role of Lys-Trp in Metabolic Pathways

Abstract

The dipeptide this compound, composed of the essential amino acids L-lysine and L-tryptophan, represents a nexus of fundamental metabolic processes. While direct signaling or regulatory functions of the intact dipeptide are not extensively characterized in current literature, its primary biological role is to serve as a substrate for hydrolysis, releasing its constituent amino acids for entry into a host of critical metabolic pathways. This guide provides a comprehensive overview of the metabolic fate of this compound, from its likely absorption and transport to the intricate downstream pathways of lysine and tryptophan. We will explore the central roles of these amino acids in protein synthesis, post-translational modifications, and as precursors to vital biomolecules such as serotonin, melatonin, niacin, and carnitine. Furthermore, this document details robust experimental methodologies for investigating dipeptide metabolism, offering researchers and drug development professionals a framework for assessing the biological significance of this compound and other short-chain peptides.

Introduction: The Emerging Significance of Dipeptides

Dipeptides, once viewed merely as intermediates in protein digestion, are increasingly recognized for their diverse biological functions and potential as disease biomarkers[1]. Comprising two amino acids linked by a peptide bond, these molecules can be absorbed intact from the intestine and exhibit specific biological activities beyond those of their free amino acid constituents[2]. The dipeptide this compound (Lysyl-tryptophan) is formed from two essential amino acids that the human body cannot synthesize de novo[3][4]. Consequently, the primary and most well-understood biological role of this compound is its function as a delivery vehicle for L-lysine and L-tryptophan, which, upon hydrolysis of the dipeptide, become available for their respective metabolic destinies. Understanding this role is crucial for nutrition science, pharmacology, and the development of novel therapeutic agents.

Physicochemical Profile of this compound

The this compound dipeptide (IUPAC Name: (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoic acid) is a molecule defined by the distinct properties of its constituent residues: the positively charged, basic side chain of lysine and the large, aromatic indole side chain of tryptophan[5][6]. These characteristics influence its solubility, potential for electrostatic interactions, and its utility as a fluorescent probe in biophysical research[7][8].

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₄N₄O₃ | PubChem[5] |

| Molecular Weight | 332.4 g/mol | PubChem[5] |

| Formal Charge (pH 7.4) | +1 | (Inferred) |

| Key Features | Basic ε-amino group (Lys), Aromatic indole ring (Trp) | [6][9] |

Intestinal Absorption and Cellular Transport

Dietary proteins are hydrolyzed into small peptides and free amino acids in the gastrointestinal tract. Di- and tripeptides are primarily absorbed into enterocytes via the high-capacity, low-affinity peptide transporter 1 (PepT1), a proton-coupled symporter[10][11]. It is highly probable that this compound utilizes this transport mechanism. Studies on other lysine-containing dipeptides have demonstrated species-specific differences in transport efficiency by PepT1, highlighting the importance of amino acid position and side-chain properties[10]. Once inside the cell, dipeptides are either hydrolyzed by cytosolic peptidases, releasing their constituent amino acids, or in some cases, transported intact into circulation[11].

Caption: Absorption and initial metabolism of this compound in an intestinal enterocyte.

The Metabolic Cascade: Downstream Pathways of Lysine and Tryptophan

Upon hydrolysis, this compound serves as a source for L-lysine and L-tryptophan, two essential amino acids with profound and distinct roles in human metabolism.

Metabolic Fate of L-Lysine

Lysine is critical for protein synthesis and a variety of post-translational modifications that regulate protein function and gene expression[4].

-

Protein Synthesis: As one of the 22 proteinogenic amino acids, lysine is incorporated into proteins during translation[4].

-

Post-Translational Modifications (PTMs): The ε-amino group of lysine is a major site for PTMs, including:

-

Carnitine Synthesis: Lysine is a precursor for the synthesis of carnitine, which is essential for the transport of fatty acids into the mitochondria for β-oxidation.

-

Collagen Cross-linking: Lysine residues in collagen are oxidized to form aldehydes that create covalent cross-links, providing tensile strength to connective tissues[4].

-

Catabolism: In mammals, lysine is primarily catabolized in the liver via the saccharopine pathway, ultimately yielding acetyl-CoA, which can enter the citric acid cycle for energy production. The brain utilizes a distinct pathway, the pipecolate pathway[12][13].

Metabolic Fate of L-Tryptophan

Tryptophan is the sole precursor for a range of vital neuroactive and metabolic molecules. While the majority of dietary tryptophan is used for protein synthesis, a significant portion is funneled into specialized pathways[3][14].

-

Protein Synthesis: Tryptophan's large, hydrophobic side chain plays an important role in protein structure and interactions[6].

-

Serotonin Pathway: In the brain and gut, tryptophan is converted to serotonin (5-hydroxytryptamine, 5-HT), a key neurotransmitter regulating mood, appetite, and sleep[3][15].

-

Melatonin Pathway: In the pineal gland, serotonin is further converted to melatonin, the hormone that regulates circadian rhythms.

-

Kynurenine Pathway: This is the major catabolic route for tryptophan (accounting for over 90%), leading to the production of several neuroactive compounds and, ultimately, the synthesis of nicotinamide adenine dinucleotide (NAD+) and its phosphate form (NADP+), which are essential coenzymes for redox reactions throughout metabolism[3][14].

-

Indole Pathway: Gut microbiota can metabolize tryptophan into various indole derivatives, which can act as signaling molecules influencing the host's immune system.

Caption: Major metabolic fates of L-lysine and L-tryptophan following this compound hydrolysis.

Potential Direct Roles and Research Frontiers

While the role of this compound as an amino acid source is clear, the potential for the intact dipeptide to exert direct biological effects remains an open area of investigation. Some dipeptides, such as carnosine (β-alanyl-L-histidine), have functions that cannot be explained by their constituent amino acids alone, including antioxidant and anti-glycation activities[2]. It is conceivable that this compound could have unidentified signaling roles. Peptides can act as signaling molecules by binding to cell surface receptors and initiating intracellular cascades[16][17].

A highly specialized, non-metabolic role has been identified for a this compound linkage. The radical S-adenosylmethionine (rSAM) enzyme SuiB catalyzes the formation of a covalent C-C bond between lysine and tryptophan side chains within a precursor peptide to synthesize the natural product suisporin[18]. This demonstrates that enzymatic machinery exists to recognize and modify the this compound motif in specific contexts.

Methodologies for Studying Dipeptide Metabolism

For researchers aiming to investigate the metabolic fate of this compound, a multi-faceted analytical approach is required. The combination of chromatography, mass spectrometry, and cell-based assays provides a robust framework for quantitative and mechanistic studies.

Key Analytical Techniques

Modern analytical methods allow for the sensitive and specific quantification of dipeptides and their metabolic products in complex biological matrices[1][19][20].

| Technique | Application for this compound Research | Advantages |

| UPLC-MS/MS | Quantification of this compound, Lys, and Trp in cell culture media, cell lysates, and biofluids. | High sensitivity, specificity, and throughput. Allows for stable isotope labeling for flux analysis.[2] |

| HPLC | Separation and purification of this compound; analysis of purity. | Robust and widely available for separation and quantification.[19] |

| NMR Spectroscopy | Structural confirmation of this compound; studying interactions with other molecules. | Provides detailed structural information in solution.[20] |

| Circular Dichroism | Assessing the secondary structure and stability of peptides. | Useful for studying conformational changes.[19] |

Experimental Protocol: Cellular Uptake and Hydrolysis of this compound in Caco-2 Cells

This protocol describes a self-validating system to quantify the transport and subsequent hydrolysis of this compound using the Caco-2 intestinal epithelial cell line, a standard model for nutrient absorption.

Objective: To determine the rate of this compound uptake by Caco-2 cells and measure the corresponding increase in intracellular L-lysine and L-tryptophan.

Methodology:

-

Cell Culture: Culture Caco-2 cells on permeable transwell inserts for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

-

Experimental Setup:

-

Wash the cell monolayers carefully with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 6.5 to mimic the acidic microclimate of the gut and engage H⁺-coupled transport).

-

Prepare a solution of this compound (e.g., 1 mM) in the transport buffer.

-

Add the this compound solution to the apical (upper) chamber of the transwell inserts. Add fresh transport buffer to the basolateral (lower) chamber.

-

Incubate the cells at 37°C.

-

-

Time-Course Sampling:

-

At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect small aliquots from both the apical and basolateral chambers.

-

At the final time point, rapidly wash the cell monolayers with ice-cold phosphate-buffered saline to stop transport.

-

Lyse the cells using a suitable method (e.g., methanol/water extraction) to collect the intracellular contents.

-

-

Sample Analysis (UPLC-MS/MS):

-

Process all collected samples (apical, basolateral, and cell lysates) for UPLC-MS/MS analysis.

-

Develop a quantitative method to simultaneously measure the concentrations of this compound, L-lysine, and L-tryptophan. Use of stable isotope-labeled internal standards is critical for accuracy.

-

-

Data Interpretation & Validation:

-

Uptake: A decrease in this compound concentration in the apical chamber over time indicates cellular uptake.

-

Hydrolysis: An increase in L-lysine and L-tryptophan concentrations within the cell lysate, correlating with the disappearance of apical this compound, confirms intracellular hydrolysis.

-

Transport: The appearance of L-lysine and L-tryptophan in the basolateral chamber indicates transport across the monolayer. The appearance of intact this compound would suggest that not all of the dipeptide is hydrolyzed intracellularly.

-

Control: A parallel experiment without cells (blank transwell insert) must be run to control for non-specific binding or degradation.

-

Caption: Experimental workflow for analyzing this compound uptake and metabolism in Caco-2 cells.

Conclusion

The biological role of the dipeptide this compound is fundamentally anchored to its identity as a carrier of two essential amino acids. Its journey through metabolic pathways begins with transport and hydrolysis, unlocking L-lysine and L-tryptophan to participate in a vast array of cellular functions, from protein synthesis and gene regulation to the production of critical neurotransmitters and coenzymes. While direct, intrinsic functions of the intact dipeptide remain an intriguing possibility for future research, its primary significance lies in this foundational role. The methodologies outlined in this guide provide a clear path for researchers and drug developers to further elucidate the metabolic impact of this compound and other dipeptides, paving the way for new applications in nutrition and medicine.

References

-

New Method Developed for Comprehensive Analysis of Dipeptides. (2023). LCGC International. [Link]

-

Richard, D. M., et al. (2009). L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications. International Journal of Tryptophan Research. [Link]

-

Bremer, K., et al. (2019). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Höglund, E., et al. (2019). Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review. Frontiers in Endocrinology. [Link]

-

El Tantawi, A. M. (2024). Potency of lysine and tryptophan protect from lysosomal dysfunction and from phenylketonuria, and Mitochondrial disorder mediated by activating lysosomes and OPA1. ResearchGate. [Link]

-

Callis, P. R. (2014). The Broken Ring: Reduced Aromaticity in this compound Cations and High pH Tautomer Correlates with Lower Quantum Yield and Shorter Lifetimes. The Journal of Physical Chemistry B. [Link]

-

Singh, A., et al. (2023). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

-

Hallen, A., et al. (2013). Lysine metabolism in mammalian brain: An update on the importance of recent discoveries. Amino Acids. [Link]

-

Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Seifert, G. J. (2021). Arabinogalactan protein mechanism of action in galactosyltransferase octuple mutants. Frontiers in Plant Science. [Link]

-

Papes, F., et al. (2001). Lysine metabolism in mammalian brain: an update on the importance of recent discoveries. Neurochemical Research. [Link]

-

Verri, T., et al. (2012). Characterization of the transport of lysine-containing dipeptides by PepT1 orthologs expressed in Xenopus laevis oocytes. Comparative Biochemistry and Physiology Part A: Molecular & Integrative Physiology. [Link]

-

Sorkin, A., & von Zastrow, M. (2009). Cellular signalling: Peptide hormones and growth factors. Cold Spring Harbor Perspectives in Biology. [Link]

-

Renata, H., & Confirmation, T. (2020). Promiscuous Enzymes for Residue-Specific Peptide and Protein Late-Stage Functionalization. Journal of the American Chemical Society. [Link]

-

Liu, Y., et al. (2022). Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer. International Journal of Oncology. [Link]

-

Wenzel, U., et al. (2019). Transport Versus Hydrolysis: Reassessing Intestinal Assimilation of Di- and Tripeptides by LC-MS/MS Analysis. Molecular Nutrition & Food Research. [Link]

-

Khavinson, V. K., et al. (2019). Signal Protein-Derived Peptides as Functional Probes and Regulators of Intracellular Signaling. Molecules. [Link]

-

Ferree, S. J. (2022). PEPTIDES TO PROMOTE CELLULAR HEALTH. YouTube. [Link]

-

Nicolet, Y., et al. (2021). Trapping a cross-linked lysine–tryptophan radical in the catalytic cycle of the radical SAM enzyme SuiB. Proceedings of the National Academy of Sciences. [Link]

-

Wikipedia contributors. (2024). Amino acid. Wikipedia. [Link]

-

Khan Academy. (n.d.). Amino acid structure and classifications. Khan Academy. [Link]

-

Morozova, O. B., et al. (2023). Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan. International Journal of Molecular Sciences. [Link]

-

Morozova, O. B., et al. (2023). Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan. PubMed. [Link]

-

Wen, C., et al. (2019). Effects of Lysine deficiency and Lys-Lys dipeptide on cellular apoptosis and amino acids metabolism. Molecular Nutrition & Food Research. [Link]

-

Zhang, Y., et al. (2023). Signal Peptides: From Molecular Mechanisms to Applications in Protein and Vaccine Engineering. International Journal of Molecular Sciences. [Link]

-

Zhao, L., et al. (2020). Peptidyl-Lys metalloendopeptidase (Lys-N) purified from dry fruit of Grifola frondosa demonstrates "mirror" digestion property with lysyl endopeptidase (Lys-C). Rapid Communications in Mass Spectrometry. [Link]

-

Gits, A., et al. (2022). A novel, robust peptidyl-lys metalloendopeptidase from Trametes coccinea recombinantly expressed in Komagataella phaffii. Applied Microbiology and Biotechnology. [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. mdpi.com [mdpi.com]

- 3. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 5. This compound | C17H24N4O3 | CID 4369395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Khan Academy [khanacademy.org]

- 7. The Broken Ring: Reduced Aromaticity in this compound Cations and High pH Tautomer Correlates with Lower Quantum Yield and Shorter Lifetimes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Amino acid - Wikipedia [en.wikipedia.org]

- 10. Characterization of the transport of lysine-containing dipeptides by PepT1 orthologs expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Transport Versus Hydrolysis: Reassessing Intestinal Assimilation of Di- and Tripeptides by LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 16. Cellular signalling: Peptide hormones and growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. Trapping a cross-linked lysine–tryptophan radical in the catalytic cycle of the radical SAM enzyme SuiB - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijsra.net [ijsra.net]

- 20. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]

Foreword: The Strategic Pursuit of Bioactive Peptides

An In-depth Technical Guide to the Discovery of Lysine-Tryptophan (Lys-Trp) Scaffolds in Natural Products

In the landscape of drug discovery, nature remains the most accomplished chemist. Natural products, particularly those of microbial and marine origin, offer a structural diversity that is unparalleled by synthetic libraries.[1][2] Among these, peptide-based metabolites represent a rich and underexplored frontier. This guide focuses on a specific, yet significant, class of these compounds: natural products containing the Lysine-Tryptophan (this compound) dipeptide motif.

The pairing of lysine and tryptophan is of particular interest. Lysine provides a basic side chain, a primary amine that often serves as a key nucleophile or a site for electrostatic interactions. Tryptophan possesses a bulky, hydrophobic indole side chain, which is a versatile substrate for enzymatic modification and a crucial element for binding to biological targets through hydrogen bonding and cation–π interactions.[3][4] This combination of properties makes this compound containing scaffolds, from simple linear dipeptides to complex cyclodipeptides (also known as 2,5-diketopiperazines or DKPs), prime candidates for biological activity.[5][6]

As a Senior Application Scientist, my objective is not merely to present a series of protocols, but to illuminate the underlying logic that drives a successful natural product discovery campaign. We will journey through the entire workflow, from the initial sourcing of microorganisms to the final structural elucidation and biosynthetic analysis of a novel this compound metabolite. Each step is presented as a self-validating system, designed to ensure that decisions are data-driven and resources are deployed with maximum efficiency.

Part 1: The Discovery Engine: A Modern Workflow for Isolating Novel this compound Natural Products

The discovery of novel natural products is a process of systematic filtration, where we begin with immense biological complexity and progressively narrow our focus to a single, pure, and active molecule. Modern discovery pipelines integrate classical techniques with advanced analytics to accelerate this process, a concept known as dereplication, which aims to rapidly identify known compounds and prioritize novel structures.[7]

The entire workflow can be visualized as a funnel, guiding the researcher from a broad collection of potential sources to a single, characterized bioactive compound.

Figure 1: A generalized workflow for the discovery of bioactive natural products.

Sourcing and Cultivation: The Hunt for Prolific Producers

The rationale for selecting specific environments for bio-prospecting is rooted in chemical ecology. Organisms in competitive environments, such as marine sediments or as endophytes within plants, often produce secondary metabolites as chemical defense or signaling molecules.[1] Fungi and bacteria, particularly from the genera Aspergillus and Streptomyces, are well-documented producers of tryptophan-containing DKPs and other peptidic natural products.[5][8][9][10]

Field-Proven Insight: The key to unlocking novel chemistry is often to induce metabolic pathways that are silent under standard laboratory conditions. This can be achieved by co-culturing different microbial species or by manipulating media components (e.g., nutrient stress, addition of enzyme inhibitors), forcing the organism to produce a different array of secondary metabolites.

-

Inoculation: Aseptically transfer a single colony of the target microorganism (e.g., Streptomyces sp.) into a 250 mL flask containing 50 mL of a suitable production medium (e.g., ISP2 Broth).

-

Incubation: Incubate the culture at the optimal temperature (typically 28-30°C for Streptomyces) with shaking (200 rpm) for 7-14 days. The extended incubation period is crucial for allowing the accumulation of secondary metabolites, which are often produced in the stationary phase of growth.

-

Harvesting: After incubation, centrifuge the culture at 4000 x g for 20 minutes to separate the mycelial biomass from the supernatant. The bioactive compounds may be intracellular or secreted, so both fractions must be analyzed.

-

Extraction:

-

Supernatant: Add an equal volume of ethyl acetate to the supernatant in a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic (ethyl acetate) layer. Repeat the extraction twice more.

-

Biomass: Resuspend the mycelial pellet in methanol and sonicate for 30 minutes to lyse the cells. Centrifuge to pellet cell debris and collect the methanol extract.

-

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract. This extract is now ready for bioassay screening and analytical profiling.[11][12]

Extraction and Analysis: Finding the Molecular Needle in the Haystack

With a crude extract in hand, the challenge is to rapidly identify promising bioactive compounds. The gold standard for this is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[13] This technique provides a chemical fingerprint of the extract, giving retention times, accurate masses, and fragmentation patterns for hundreds of metabolites in a single run.

Causality in Experimental Choice: We choose reverse-phase chromatography (e.g., a C18 column) because it is ideal for separating small to medium polarity molecules like dipeptides from a complex mixture. Positive electrospray ionization (ESI+) is selected because the basic lysine residue readily accepts a proton, leading to strong signals for [M+H]⁺ ions.

-

Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter to remove particulates.

-

Chromatographic Separation:

-

Column: Acquity UPLC BEH C18 column (or equivalent).

-

Mobile Phase A: Water + 0.1% Formic Acid. The acid is critical for ensuring good peak shape and promoting ionization.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: A typical gradient runs from 5% to 95% Mobile Phase B over 10-15 minutes. This allows for the separation of compounds across a wide polarity range.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Operate in data-dependent acquisition (DDA) mode. The instrument performs a full scan to detect all ions, then automatically selects the most intense ions for fragmentation (MS/MS), providing structural information.

-

-

Data Analysis & Dereplication: The acquired data (accurate mass and fragmentation pattern) is compared against natural product databases (e.g., Dictionary of Natural Products, MarinLit). A match suggests a known compound, allowing us to "dereplicate" it and focus on the signals that are truly novel.[7][14] Advanced tools like Global Natural Products Social Molecular Networking (GNPS) can cluster related molecules based on fragmentation similarity, rapidly highlighting entire families of compounds within the extract.[15]

Part 2: Isolation and Structural Elucidation: From Crude Extract to Pure Compound

Once a "hit" — a potentially novel and bioactive compound — is identified, the next phase is preparative-scale isolation and definitive structural analysis. This is typically achieved through bioassay-guided fractionation.

Bioassay-Guided Fractionation

This is an iterative process where the crude extract is separated into simpler fractions, each fraction is tested for biological activity, and only the active fractions are subjected to further purification. This ensures that purification efforts remain focused on the compound responsible for the desired bioactivity.[2][16]

Self-Validating System: The process is inherently self-validating. At each step, the sum of the activity in the fractions should roughly equal the activity of the parent fraction. A significant loss of activity may indicate compound degradation or synergistic effects between multiple compounds.

High-Performance Liquid Chromatography (HPLC) is the workhorse of this process, scaling up from analytical to preparative columns to handle larger quantities of material.[11][17]

Definitive Structural Characterization

With a pure compound isolated (>95% purity by HPLC), its structure is elucidated using a combination of spectroscopic techniques.

-

High-Resolution Mass Spectrometry (HR-MS): Provides a highly accurate mass measurement (to within 5 ppm), which is used to calculate the exact molecular formula. For a hypothetical cyclo(this compound), the expected formula is C₁₇H₂₂N₄O₂.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion provides sequence information. The peptide bond is typically the weakest and will fragment predictably.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the ultimate tool for determining the 3D structure.[17]

-

¹H NMR: Shows the number and type of protons in the molecule.

-

¹³C NMR: Shows the number and type of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity, showing which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC, HMBC). This allows for the unambiguous assembly of the molecular scaffold. For peptides, specific experiments like NOESY can reveal through-space correlations, providing information on the molecule's conformation and the relative stereochemistry of the amino acid residues.

-

| Analytical Technique | Expected Data for cyclo(L-Lys-L-Trp) | Information Gained |

| HR-MS (ESI+) | [M+H]⁺ at m/z 331.1816 | Molecular Formula: C₁₇H₂₂N₄O₂ |

| MS/MS | Fragments corresponding to the loss of side chains and cleavage of the diketopiperazine ring. | Confirms amino acid composition and connectivity. |

| ¹H NMR | Signals in the aromatic region (~7-8 ppm) for the indole ring, α-proton signals (~4-5 ppm), and aliphatic signals for the lysine side chain. | Confirms the presence of both Lys and Trp residues. |

| 2D NMR (HMBC) | Key correlations from indole protons to carbons in the piperazine ring; correlations from lysine α-proton to the carbonyl carbon. | Unambiguously establishes the covalent structure. |

Table 1: Representative analytical data expected for the structural elucidation of a cyclo(this compound) scaffold.

Part 3: Biosynthesis: Understanding Nature's Assembly Line

Understanding how a natural product is made provides a roadmap for its potential bioengineering and the discovery of related compounds. This compound containing peptides are typically synthesized by two major enzymatic pathways: Nonribosomal Peptide Synthetases (NRPSs) and tRNA-dependent Cyclodipeptide Synthases (CDPSs).[15][18][19]

-

Nonribosomal Peptide Synthetases (NRPSs): These are massive, modular megaenzymes. Each module is responsible for incorporating one specific amino acid into the growing peptide chain. They are highly versatile and can incorporate non-proteinogenic amino acids and perform modifications like N-methylation.[19][20]

-

Cyclodipeptide Synthases (CDPSs): These are smaller, more streamlined enzymes. They hijack two aminoacyl-tRNAs (the building blocks of ribosomal protein synthesis) and catalyze their condensation and cyclization to form a cyclodipeptide.[8][18][21]

Figure 2: Comparison of NRPS and CDPS biosynthetic pathways for dipeptide synthesis.

Authoritative Grounding: The discovery of these pathways has opened the door to genome mining. By searching microbial DNA sequences for genes encoding NRPS or CDPS enzymes, we can predict the production of novel peptides before they are ever observed chemically.[15][22] If a gene cluster is found, it can be expressed in a laboratory host strain (like E. coli) to produce the compound, a process called heterologous expression, confirming the link between gene and molecule.[8]

Part 4: Biological Significance and Future Outlook

This compound containing natural products exhibit a remarkable range of biological activities, making them attractive starting points for drug development.

| Compound Class | Example | Source | Biological Activity | Reference |

| Cyclic Dipeptides | Tryprostatin A | Aspergillus fumigatus | Anticancer (inhibits cell cycle progression) | [5] |

| Cyclic Dipeptides | Cyclo(L-Trp–L-Ala) | Eurotium rubrum (marine fungus) | Antiviral (Influenza A) | [23] |

| Linear Dipeptides | This compound(Nps) Analogues | Synthetic Pseudodipeptide | Analgesic (opioid system) | [24] |

| Cyclic Decapeptides | BPC194 Analogues | Synthetic Library | Antibacterial (plant pathogens) | [4] |

| Lipopeptides | C16-WKK | Synthetic | Antimicrobial (Gram-positive & negative) | [25] |

Table 2: Examples of biologically active natural products and related compounds containing the this compound motif.

The future of this compound natural product discovery lies at the intersection of genomics, synthetic biology, and advanced analytics. Genome mining will continue to uncover novel biosynthetic pathways, while synthetic biology will provide the tools to engineer these pathways to create new-to-nature analogues with improved potency and drug-like properties.[8][15] The robust and conformationally constrained nature of cyclodipeptides, in particular, makes them ideal scaffolds for designing targeted therapeutics.[18] This guide provides the foundational strategy for researchers to tap into this vast and promising area of chemical diversity, paving the way for the next generation of natural product-derived medicines.

References

-

Formation of tryptophan-containing cyclodipeptides by CDPSs. ResearchGate.[Link]

-

Expanding tryptophan-containing cyclodipeptide synthase spectrum by identification of nine members from Streptomyces strains. PubMed.[Link]

-

The tryptophan connection: cyclic peptide natural products linked via the tryptophan side chain. RSC Publishing.[Link]

-

Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. MDPI.[Link]

-

Natural and engineered cyclodipeptides: Biosynthesis, chemical diversity, and engineering strategies for diversification and high-yield bioproduction. National Institutes of Health (NIH).[Link]

-

Synthesis of tryptophan-containing 2,5-diketopiperazines via sequential C–H activation: total syntheses of tryprostatin A, maremycins A and B. National Institutes of Health (NIH).[Link]

-

Prolonged antinociceptive activity of pseudodipeptide analogues of this compound(Nps) and Trp(Nps)-Lys. PubMed.[Link]

-

Cyclodepsipeptides: A Rich Source of Biologically Active Compounds for Drug Research. Thieme.[Link]

-

Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. MDPI.[Link]

-

Determination of the Absolute Configuration of Peptide Natural Products by Using Stable Isotope Labeling and Mass Spectrometry. ResearchGate.[Link]

-

Analytical techniques for natural product research. CABI Books.[Link]

-

Biocatalytic synthesis of peptidic natural products and related analogues. PMC.[Link]

-

This compound. PubChem - NIH.[Link]

-

Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation. PubMed Central.[Link]

-

Marine Natural Product Libraries for High-Throughput Screening and Rapid Drug Discovery. ACS Publications.[Link]

-

Marine natural products (2018) C9NP00069K - Supplementary Information. RSC.[Link]

-

A Comprehensive Review of Bioactive Peptides from Marine Fungi and Their Biological Significance. PubMed Central.[Link]

-

Modern Approaches to Isolation and Purification in Natural Products Chemistry. Peertechz.[Link]

-

Roles of the Fungal-Specific Lysine Biosynthetic Pathway in the Nematode-Trapping Fungus Arthrobotrys oligospora Identified through Metabolomics Analyses. MDPI.[Link]

-

Self-Assembly and Antimicrobial Activity of Lipopeptides Containing Lysine-Rich Tripeptides. ACS Publications.[Link]

-

Biologically active marine natural products and their molecular targets discovered using a chemical genetics approach. ResearchGate.[Link]

-

Discovery of Bioactive Marine Natural Products. University of Florida College of Pharmacy.[Link]

-

Natural proteins: Sources, isolation, characterization and applications. ResearchGate.[Link]

-

Genome-led Discovery of Novel RiPP Natural Products. UEA Digital Repository.[Link]

-

His-Ala-Phe-Lys peptide from Burkholderia arboris possesses antifungal activity. ResearchGate.[Link]

-

Extraction, Isolation and Characterization of Natural Products from Medicinal Plants. ResearchGate.[Link]

-

Discovery of Cyclic Lipopeptides, Octaminomycins C and D, by Engineering LysR Transcriptional Regulator of Streptomyces sp. PubMed.[Link]

-

Tryptophan-Containing Cyclic Decapeptides with Activity against Plant Pathogenic Bacteria. MDPI.[Link]

-

Analytical Methods for Characterization and Isolation of Natural Products. MDPI.[Link]

-

Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan. MDPI.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Bioactive Marine Natural Products » Department of Medicinal Chemistry » College of Pharmacy » University of Florida [mc.pharmacy.ufl.edu]

- 3. The tryptophan connection: cyclic peptide natural products linked via the tryptophan side chain - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Tryptophan-Containing Cyclic Decapeptides with Activity against Plant Pathogenic Bacteria | MDPI [mdpi.com]

- 5. Synthesis of tryptophan-containing 2,5-diketopiperazines via sequential C–H activation: total syntheses of tryprostatin A, maremycins A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C17H24N4O3 | CID 4369395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expanding tryptophan-containing cyclodipeptide synthase spectrum by identification of nine members from Streptomyces strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Comprehensive Review of Bioactive Peptides from Marine Fungi and Their Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Roles of the Fungal-Specific Lysine Biosynthetic Pathway in the Nematode-Trapping Fungus Arthrobotrys oligospora Identified through Metabolomics Analyses [mdpi.com]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. rsc.org [rsc.org]

- 15. Biocatalytic synthesis of peptidic natural products and related analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Marine Natural Product Libraries for High-Throughput Screening and Rapid Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. mdpi.com [mdpi.com]

- 19. Natural and engineered cyclodipeptides: Biosynthesis, chemical diversity, and engineering strategies for diversification and high-yield bioproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cyclodepsipeptides: A Rich Source of Biologically Active Compounds for Drug Research - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 23. mdpi.com [mdpi.com]

- 24. Prolonged antinociceptive activity of pseudodipeptide analogues of this compound(Nps) and Trp(Nps)-Lys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Self-Assembly and Antimicrobial Activity of Lipopeptides Containing Lysine-Rich Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Bonding of Lysyl-Tryptophan (Lys-Trp)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Lysyl-Tryptophan (Lys-Trp), formed from the residues of L-lysine and L-tryptophan, represents a fundamental structural motif with significant implications in biochemistry and medicinal chemistry.[1] Its unique architecture, combining a positively charged aliphatic side chain with a large, aromatic indole system, gives rise to a complex interplay of covalent and non-covalent forces. This guide provides a detailed examination of the chemical structure, bonding, and conformational dynamics of this compound. We will explore the foundational characteristics of its constituent amino acids, the nature of the peptide bond that links them, the critical role of intramolecular interactions such as cation-π stacking, and the practical methodologies for its chemical synthesis and purification. This document serves as a technical resource for professionals seeking to understand and leverage the specific properties of the this compound moiety in peptide design, drug development, and structural biology.

Foundational Components: Lysine and Tryptophan

To comprehend the this compound dipeptide, one must first appreciate the distinct physicochemical properties of its constituent amino acids. These properties dictate the dipeptide's overall structure, charge, and potential for interaction.

L-Lysine (Lys, K)

Lysine is classified as a basic, polar amino acid due to its aliphatic side chain terminating in a primary ε-amino group (-NH2).[2] This side chain gives lysine its characteristic positive charge under physiological conditions (pH ~7.4), as the ε-amino group is typically protonated (-NH3+).[2] This cationic nature is fundamental to its role in electrostatic interactions, such as forming salt bridges with acidic residues in proteins.[3] While the terminal amine is polar, the four-carbon methylene chain ((CH2)4) lends the side chain significant hydrophobic character, often allowing it to be partially buried within a protein's core with only the charged group exposed to the solvent.[2]

L-Tryptophan (Trp, W)

Tryptophan is distinguished by its large, aromatic indole side chain, making it the largest of the 20 standard proteinogenic amino acids. This indole group is predominantly hydrophobic but also possesses a polar N-H group capable of acting as a hydrogen bond donor. The extensive π-electron system of the indole ring is a key feature, making tryptophan a strong chromophore and a participant in various non-covalent interactions, including hydrophobic effects and π-π stacking.[3]

| Property | L-Lysine (K) | L-Tryptophan (W) |

| Molecular Formula | C6H14N2O2 | C11H12N2O2 |

| Molecular Weight | 146.19 g/mol | 204.23 g/mol |

| Side Chain | Butylammonium | 3-methylindole |

| Classification | Basic, Polar, Positively Charged | Aromatic, Largely Nonpolar |

| Key Functional Group | ε-Amino Group (-NH3+) | Indole Ring |

| pKa (Side Chain) | ~10.5 | N/A (Indole N-H is very weakly acidic) |

Table 1: Key physicochemical properties of L-Lysine and L-Tryptophan.

The Covalent Architecture of this compound

The primary structure of this compound is defined by the covalent linkage of the two amino acids via a peptide bond.

The Peptide Bond: Formation and Characteristics

The formation of the peptide bond is a dehydration or condensation reaction where the α-carboxyl group of one amino acid (in this case, Lysine) reacts with the α-amino group of another (Tryptophan).[4][5][6] This process, which results in the elimination of a water molecule, creates a covalent amide linkage (-CO-NH-).[4][5][6] In biological systems, this reaction is catalyzed by ribosomes and requires energy from ATP.[5] In chemical synthesis, this energy barrier is overcome using coupling reagents.[7]

Key characteristics of the peptide bond are crucial for the overall structure:

-

Planarity: Due to resonance stabilization, the C-N bond of the peptide linkage has partial double-bond character (~1.32 Å, intermediate between a C-N single and C=N double bond).[7] This restricts rotation, forcing the carbonyl carbon, oxygen, nitrogen, and amide hydrogen to lie in the same plane.

-

Rigidity: This planarity imparts rigidity to the peptide backbone, limiting the conformational freedom of the polypeptide chain.

-

Trans Configuration: The atoms are predominantly found in a trans arrangement to minimize steric clash between the side chains of adjacent amino acids.

This compound Structure and Nomenclature

The resulting dipeptide, L-lysyl-L-tryptophan, has the chemical formula C17H24N4O3 and a molecular weight of approximately 332.4 g/mol .[1] By convention, the structure is written with the N-terminal residue (Lysine, with the free α-amino group) on the left and the C-terminal residue (Tryptophan, with the free α-carboxyl group) on the right.[8]

Supramolecular Chemistry: The Cation-π Interaction

Beyond its covalent backbone, the most compelling structural feature of this compound is the potential for a strong intramolecular, non-covalent interaction between the side chains. The positively charged ε-amino group of lysine and the electron-rich indole ring of tryptophan are perfectly poised to engage in a cation-π interaction .

This is a powerful non-covalent force where the cation (the lysine -NH3+) interacts favorably with the negative electrostatic potential on the face of the aromatic π-system (the tryptophan indole ring).[9][10] Cation-π interactions contribute significantly to protein stability, often rivaling the strength of hydrogen bonds or salt bridges.[9][11] Studies have shown that tryptophan is the most likely of the aromatic amino acids to participate in these interactions, with over a quarter of all tryptophans in the Protein Data Bank being involved in an energetically significant cation-π bond.[10][11]

This interaction is not merely a theoretical curiosity; it has been shown to be a critical thermodynamic driving force for helix-helix association in membrane proteins and for mediating dimerization and function in protein transmembrane domains.[12] The presence of this interaction in this compound can constrain the conformational flexibility of the dipeptide, favoring a folded structure where the lysine side chain orients itself over the face of the indole ring.

// Tryptophan Indole Ring trp_ring [label="Trp Indole\n(π-electron cloud)", pos="1,1!", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5, height=1.5];

// Lysine Cationic Head lys_head [label="Lysine Side Chain\n(-NH₃⁺)", pos="1,2.5!", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", width=1.2];

// Interaction Arrow lys_head -> trp_ring [dir=forward, style=dashed, color="#34A853", penwidth=2, label=" Electrostatic\n Attraction ", fontcolor="#202124", fontsize=9]; } END_DOT Figure 2: The cation-π interaction between Lysine and Tryptophan side chains.

Synthesis and Purification: A Practical Workflow

The chemical synthesis of peptides like this compound is most efficiently achieved using Solid-Phase Peptide Synthesis (SPPS).[13][14] This methodology, pioneered by Bruce Merrifield, anchors the growing peptide chain to an insoluble resin, simplifying the purification process at each step.[14][15]

The Fmoc/tBu Synthesis Strategy

The most common approach for modern SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[15] This method relies on an orthogonal protection scheme:

-

Temporary Nα-Protection: The α-amino group of each incoming amino acid is protected by a base-labile Fmoc group.

-

Permanent Side-Chain Protection: The reactive side chains are protected by acid-labile groups (like tBu).

-

Resin Linker: The C-terminal amino acid is attached to the resin via an acid-labile linker.[15]

This orthogonality allows for the selective removal of the temporary Fmoc group at each cycle without disturbing the side-chain protecting groups or the link to the resin.

Experimental Protocol: Fmoc-SPPS of this compound

Objective: To synthesize H-Lys-Trp-OH using manual or automated Fmoc-SPPS.

Materials:

-

Fmoc-Trp(Boc)-Wang resin (for a C-terminal acid)

-

Fmoc-Lys(Boc)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O.[16]

Methodology:

-

Resin Preparation: Swell the Fmoc-Trp(Boc)-Wang resin in DMF for 1-2 hours in a reaction vessel to make the reactive sites accessible.[16][17]

-

Cycle 1: Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 20-30 minutes to cleave the Fmoc group from the tryptophan residue.[17]

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Cycle 2: Lysine Coupling:

-

Activate the Fmoc-Lys(Boc)-OH by dissolving it with HBTU and DIEA in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours to allow the coupling reaction to proceed to completion.[16]

-

Drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents.

-

-

Final Deprotection: Repeat Step 2 to remove the Fmoc group from the newly added lysine residue.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail (TFA/TIS/H2O) to the resin and agitate for 2-3 hours. The TFA cleaves the peptide from the Wang resin and simultaneously removes the Boc protecting groups from the side chains.[16] TIS acts as a scavenger to protect the tryptophan indole ring from side reactions.

-

Filter the resin to collect the cleavage solution containing the crude peptide.

-

Precipitate the crude this compound dipeptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

-

Purification by Reverse-Phase HPLC

The crude peptide must be purified to remove truncated sequences, deletion products, and leftover reagents. The standard method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[18][19]

Principle of Operation: RP-HPLC separates molecules based on their hydrophobicity.[19] The sample is injected into a column packed with a nonpolar stationary phase (typically silica modified with C18 alkyl chains). A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase (often containing 0.1% TFA as an ion-pairing agent) is used for elution.[18][19] More hydrophobic peptides interact more strongly with the C18 stationary phase and thus elute later, at a higher concentration of acetonitrile.

Experimental Protocol: RP-HPLC Purification of this compound

Objective: To purify the crude this compound dipeptide to >95% purity.

Materials:

-

Crude this compound peptide, dissolved in Mobile Phase A.

-

Preparative RP-HPLC system with a C18 column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

UV Detector (monitoring at 220 nm and 280 nm).

Methodology:

-

System Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.

-

Sample Injection: Inject the dissolved crude peptide onto the column.

-

Gradient Elution: Apply a linear gradient to increase the concentration of Mobile Phase B. A typical gradient for a dipeptide might be from 5% to 50% B over 30-40 minutes.

-

Fraction Collection: Monitor the column effluent using the UV detector. The peptide bond absorbs strongly at ~220 nm, while the tryptophan indole ring provides a specific signal at 280 nm. Collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity. Pool the fractions that meet the desired purity specification (>95%).

-

Lyophilization: Freeze the pooled, pure fractions and lyophilize (freeze-dry) to remove the solvent, yielding the final product as a fluffy, white powder.

Applications and Significance

The this compound motif is more than just a simple dipeptide; its structural and chemical properties make it significant in several areas:

-

Antimicrobial Peptides (AMPs): Many AMPs are rich in cationic (like lysine) and aromatic/hydrophobic (like tryptophan) residues. The combination is critical for interacting with and disrupting bacterial membranes. Peptides composed of repeating K-W motifs have demonstrated potent antibacterial activity.[20]

-

Drug Delivery: The cationic nature of lysine can facilitate interaction with negatively charged cell membranes, while the hydrophobic tryptophan can aid in membrane insertion. This makes this compound-containing peptides candidates for cell-penetrating peptides (CPPs) used to deliver therapeutic cargo into cells.

-

Structural Biology: As highlighted, the this compound cation-π interaction is a key stabilizing force in protein folding and protein-protein interactions.[10][12] Studying this dipeptide in isolation provides a simplified model system for understanding this fundamental biochemical interaction.

Conclusion

The this compound dipeptide is a deceptively simple molecule that encapsulates several core principles of chemical biology. Its structure is a synergistic combination of the basicity of lysine and the aromaticity of tryptophan, linked by the rigid and planar peptide bond. The dominant non-covalent feature, the intramolecular cation-π interaction, provides a powerful model for understanding a key force in protein stability and molecular recognition. A firm grasp of its covalent and supramolecular chemistry, along with the established protocols for its synthesis and purification, provides researchers and drug developers with the foundational knowledge to harness the unique properties of this important structural motif.

References

- Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

- Microbe Notes. (2015, July 16). Peptide Bond- Definition, Formation, Degradation, Examples.

- Gallivan, J. P., & Dougherty, D. A. (1999). Cation-π interactions in structural biology. Proceedings of the National Academy of Sciences, 96(17), 9459–9464.

- Wikipedia. (n.d.). Peptide bond.

- Conlon, J. M. (2007). Purification of Naturally Occurring Peptides by Reversed-Phase HPLC.

- BYJU'S. (n.d.). Peptide Bond Formation or Synthesis.

- Fiveable. (n.d.). 9.2 Peptide bond formation. Organic Chemistry II.

- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.

- Amblard, F., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.

- Chemistry LibreTexts. (2024, November 3). 9.3: The Peptide Bond.

- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis.

- BenchChem. (n.d.). A Technical Guide to Fmoc Solid-Phase Peptide Synthesis.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Dougherty, D. A. (2013). The Cation-π Interaction. Accounts of Chemical Research, 46(4), 885–893.

- Proteopedia. (2024, June 10). Cation-pi interactions.

- Gordon, K., et al. (2014). A this compound cation-π interaction mediates the dimerization and function of the chloride intracellular channel protein 1 transmembrane domain. Biochemistry, 53(1), 57-67.

- Wikipedia. (n.d.). Amino acid.

- The Biology Project, University of Arizona. (n.d.). Lysine. Amino Acids.

- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.

- Park, Y., et al. (2012). Effect of repetitive lysine–tryptophan motifs on the bactericidal activity of antimicrobial peptides. Amino Acids, 43(2), 859–867.

Sources

- 1. This compound | C17H24N4O3 | CID 4369395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amino Acids - Lysine [biology.arizona.edu]

- 3. Amino acid - Wikipedia [en.wikipedia.org]

- 4. microbenotes.com [microbenotes.com]

- 5. Peptide bond - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. fiveable.me [fiveable.me]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. its.caltech.edu [its.caltech.edu]

- 10. Cation-pi interactions - Proteopedia, life in 3D [proteopedia.org]

- 11. Cation-π interactions in structural biology - PMC [pmc.ncbi.nlm.nih.gov]